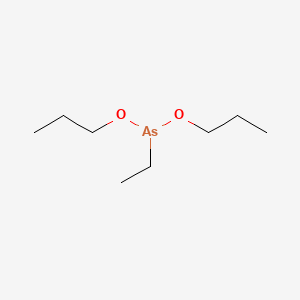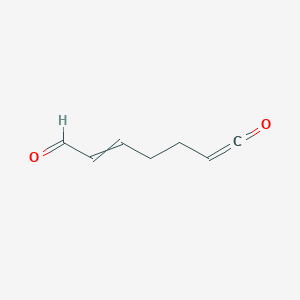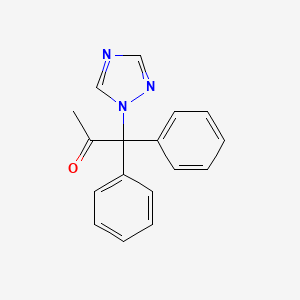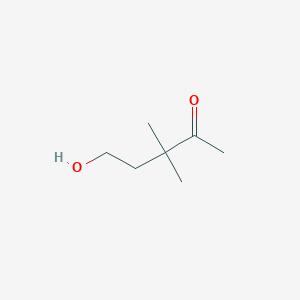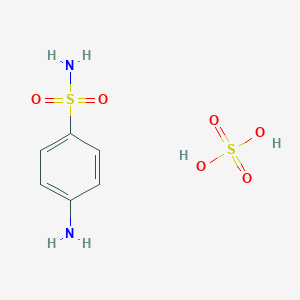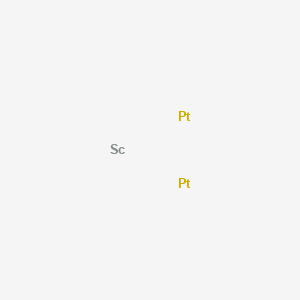
Platinum--scandium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–scandium (2/1) is an intermetallic compound composed of platinum and scandium in a 2:1 ratio This compound is part of the broader category of platinum-based intermetallics, which are known for their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum–scandium (2/1) typically involves high-temperature methods. One common approach is the arc-melting technique, where stoichiometric amounts of platinum and scandium are melted together in an inert atmosphere to prevent oxidation. The resulting alloy is then annealed to achieve the desired phase and homogeneity .
Industrial Production Methods
In industrial settings, the production of platinum–scandium (2/1) can involve more scalable methods such as molten salt electrolysis or hot metal reduction. These methods allow for the efficient production of the alloy on a larger scale, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Platinum–scandium (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides.
Reduction: It can be reduced by hydrogen or other reducing agents to revert to its metallic state.
Substitution: Platinum–scandium (2/1) can participate in substitution reactions where one of the metals is replaced by another metal or element.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas and carbon monoxide are typical reducing agents.
Substitution: Reactions often occur in the presence of halides or other metal salts.
Major Products Formed
Oxidation: Formation of platinum and scandium oxides.
Reduction: Reversion to the metallic platinum–scandium alloy.
Substitution: Formation of new intermetallic compounds with different metal compositions
Scientific Research Applications
Platinum–scandium (2/1) has several scientific research applications:
Materials Science: The compound is studied for its unique electronic and structural properties, which make it suitable for advanced materials and coatings.
Electronics: :
Properties
CAS No. |
63706-05-8 |
|---|---|
Molecular Formula |
Pt2Sc |
Molecular Weight |
435.1 g/mol |
IUPAC Name |
platinum;scandium |
InChI |
InChI=1S/2Pt.Sc |
InChI Key |
PHRFTVNCIUXJIY-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


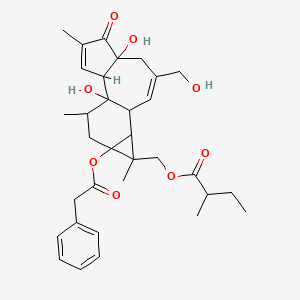
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
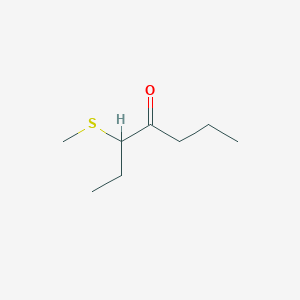

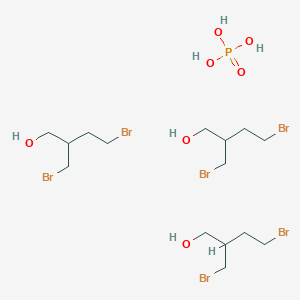

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
